B1575016 Cancer/testis antigen 1 (87-111)

Cancer/testis antigen 1 (87-111)

Cat. No.: B1575016
InChI Key:
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cancer/testis antigen 1;  NY-ESO-1

Scientific Research Applications

Cancer/Testis Antigens as Targets for Cancer Immunotherapy

Cancer/testis (CT) antigens, including Cancer/testis antigen 1 (87-111), are a category of tumor antigens with normal expression restricted to male germ cells in the testis, but not in adult somatic tissues. They are also expressed in a variety of tumors, making them potential targets for cancer immunotherapy. CT antigens are immunogenic and have led to the development of antigen-specific cancer vaccines, with clinical trials underway for specific antigens like MAGE-A and NY-ESO-1 (Scanlan et al., 2002).

Role as Biomarkers for Early Detection of Cancers

Cancer-testis antigens are tumor antigens with expression almost limited to male germ cells in the testis. Their expression in cancers and immune-privileged status in the testis makes them promising candidates for cancer immunotherapy. They can also be used as biomarkers for the early detection of cancers, aiding in diagnosis and potentially improving treatment outcomes (Ghafouri-Fard & Modarressi, 2009).

Cancer Testis Antigens in Epithelial Ovarian Cancer

Cancer testis antigens like SPAG9, a new member of this family, have been found to be highly expressed in epithelial ovarian cancer (EOC). They are immunogenic in patients, suggesting their important role in early diagnostics and as potential targets for the development of diagnostic and therapeutic methods in EOC (Garg et al., 2007).

Potential Targets for Immunotherapy

CT antigens are protein antigens with normal expression restricted to adult testicular germ cells, and their aberrant activation and expression in a variety of human cancers make them potential targets for cancer vaccine trials. This has led to ongoing clinical trials based on CT antigens like MAGE-A3 and NY-ESO-1, highlighting their significance in cancer immunotherapy (Caballero & Chen, 2009).

Utilization in Urological Malignancies

Cancer/testis antigens (CTAs) are expressed in advanced cancers with stem cell-like characteristics and are being explored for their roles as novel biomarkers and therapeutic targets for cancer immunotherapy, including in urological malignancies. This exploration underscores the translational potential of CTAs in detecting and treating various types of cancers (Kulkarni et al., 2012).

Properties

sequence

LLEFYLAMPFATPMEAELARRSLAQ

source

Homo sapiens (human)

storage

Common storage 2-8℃, long time storage -20℃.

Synonym

Cancer/testis antigen 1 (87-111); NY-ESO-1 (87-111)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.